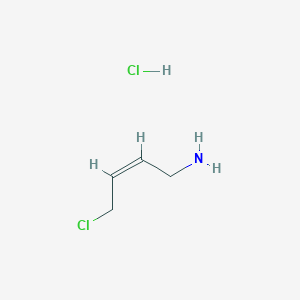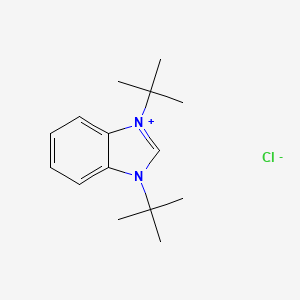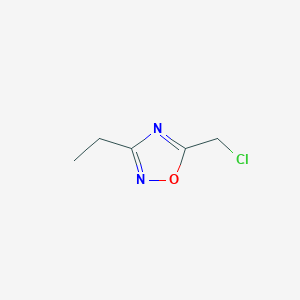![molecular formula C9H13ClN2S B1602745 N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride CAS No. 335033-68-6](/img/structure/B1602745.png)
N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride
Overview
Description
N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2S and its molecular weight is 216.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride involve complex chemical processes, such as intramolecular heteroannulation. These processes yield a variety of thieno-fused heterocycles, including thieno[3,2-b]pyrroles, which are significant due to their electronic and optical properties, making them useful for various applications in organic electronics and as bioactive molecules in drug discovery (Acharya et al., 2017).
Potential Bioactive Applications
Research on derivatives of thieno[3,2-b]pyrroles has shown potential bioactive applications, including antitumor, antifungal, and antibacterial activities. These activities are attributed to the specific structure and substituents of the compounds, highlighting the importance of chemical synthesis and structural analysis in identifying pharmacophore sites for medicinal chemistry applications (Titi et al., 2020).
Chemoselective Methylation Processes
The compound has been involved in studies focusing on chemoselective methylation processes, which are crucial for modifying the structure of functionalized amines and enhancing their properties for further applications. These processes involve the use of supercritical methanol and solid acid or acid-base bifunctional catalysts, demonstrating the compound's versatility in synthetic organic chemistry (Oku et al., 2004).
Catalysis and Organic Transformations
The catalytic properties of compounds structurally related to this compound have been explored in organic transformations, including hydroamination of alkynes. These studies reveal the potential of such compounds in facilitating efficient and selective synthesis routes, thereby contributing to advancements in green chemistry and catalysis (Cao et al., 2001).
Mechanism of Action
Target of Action
Similar compounds have shown strong activity against the rna-dependent rna polymerase of the hepatitis c virus , as well as inhibitors of CHIKV alphaviruses, flaviviruses, and neurotropic arboviruses .
Mode of Action
It’s worth noting that similar compounds have been found to act as allosteric inhibitors . Allosteric inhibitors work by binding to a site other than the active site on the target protein, leading to a conformational change that affects the protein’s activity.
Biochemical Pathways
Related compounds have been found to inhibit the kdm1a and lsd1 demethylases, which regulate dna methylation . This suggests that N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride may also interact with these or similar pathways.
Result of Action
Similar compounds have been found to have significant activity against various viruses , suggesting that this compound may also have antiviral properties.
Biochemical Analysis
Biochemical Properties
N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit lysine-specific demethylases such as KDM1A and LSD1, which are involved in the regulation of gene transcription through DNA methylation . These interactions are crucial as they can influence the methylation status of histones, thereby affecting gene expression and cellular function.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting KDM1A and LSD1, the compound can alter the methylation patterns of histones, leading to changes in gene expression . This can result in various cellular outcomes, including altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of lysine-specific demethylases, inhibiting their activity . This inhibition prevents the demethylation of histones, thereby maintaining the methylation marks that regulate gene expression. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term exposure to the compound can lead to sustained inhibition of lysine-specific demethylases, resulting in prolonged changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit lysine-specific demethylases without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential damage to the respiratory system and other organs . Threshold effects and dose-response relationships are critical for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels can provide insights into its overall impact on cellular metabolism. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within different tissues can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
N-methyl-1-(4-methylthieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S.ClH/c1-10-6-7-5-9-8(11(7)2)3-4-12-9;/h3-5,10H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWOUDJRMHOUBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(N1C)C=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594511 | |
| Record name | N-Methyl-1-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335033-68-6 | |
| Record name | 4H-Thieno[3,2-b]pyrrole-5-methanamine, N,4-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335033-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1602684.png)

